Cerium(III) 2-ethylhexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

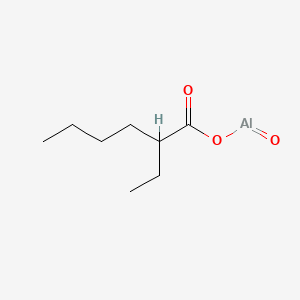

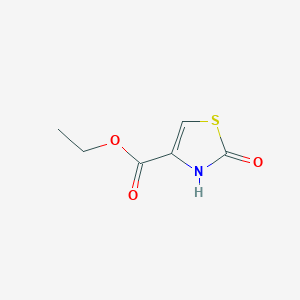

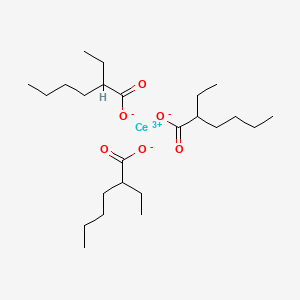

Cerium(III) 2-ethylhexanoate is a cerium source that is soluble in organic solvents . It is also known as Cerium Hex-Cem, Cerium tri(2-ethylhexanoate), this compound, and Cerous 2-ethylhexoate . It has a molecular formula of C24H45CeO6 .

Synthesis Analysis

This compound can be used as a chemical precursor in solution in toluene . Homogeneous films can be easily deposited by spin coating and their crystallization performed at 800–900 °C .Molecular Structure Analysis

The molecular weight of this compound is 569.73 g/mol . The InChI string isInChI=1S/3C8H16O2.Ce/c3*1-3-5-6-7 (4-2)8 (9)10;/h3*7H,3-6H2,1-2H3, (H,9,10);/q;;;+3/p-3 . Chemical Reactions Analysis

This compound is used as a precursor in the preparation of inorganic nanoparticles in oil-in-water microemulsions . It is also used in the formation of CeO2 films .Physical and Chemical Properties Analysis

This compound appears as a solid or a pale yellow liquid . It is insoluble in water but soluble in ethyl ether and benzene . It has a specific gravity of 1.08 .Wissenschaftliche Forschungsanwendungen

Preparation of CeO2 Buffer Layers

Ce(III) 2-ethylhexanoate is utilized as a chemical precursor in the formation of CeO2 films on single crystals and oriented nickel substrates through metal organic deposition. This process is significant for creating buffer layers in high Tc superconducting cables, with the films exhibiting bi-axial texturation on various substrates. The crystallization performed at 800–900 °C avoids the oxidation of nickel but enables the formation of cerium oxide, showcasing the precursor's potential in high-temperature applications and coated conductor technology (Morlens et al., 2003).

Corrosion Inhibition in Epoxy Coatings

Research on cerium tri(bis(2-ethylhexyl)phosphate) (Ce(DEHP)3) particles, derived from cerium ethylhexanoate, highlights their role as anti-corrosion pigments in epoxy coatings. These particles introduce pH-stimulated corrosion healing, demonstrating compatibility and effective, stable protection against steel corrosion. This application underlines the importance of cerium compounds in enhancing the durability and lifespan of metallic structures (Morozov et al., 2019).

Synergistic Solvent Extraction

The compound plays a role in the synergistic solvent extraction of cerium (III), using acidic organophosphorus extractants in a chloride medium. This process demonstrates the synergism between extractants and the formation of novel dimers, improving the efficiency of cerium extraction from mixed solutions. Such findings are crucial for the separation and purification processes of rare earth elements, highlighting the versatility of cerium(III) 2-ethylhexanoate in chemical engineering and materials science (Zhang et al., 2017).

Cerium as a Catalyst in Fenton-like Reactions

Ce(III) 2-ethylhexanoate has also been explored for its potential in catalyzing Fenton-like reactions, which are crucial for environmental applications such as water treatment. The ability of cerium to cycle between +3 and +4 oxidation states enables the generation of radical species in the presence of hydrogen peroxide, offering a novel approach to catalysis and antioxidation processes. This application showcases the environmental significance of cerium-based compounds in treating organic pollutants and in the development of sustainable technologies (Heckert et al., 2008).

Wirkmechanismus

Target of Action

Cerium(III) 2-ethylhexanoate is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the conversion of reactants to products.

Mode of Action

As a catalyst, this compound lowers the activation energy of the reaction, thereby speeding up the reaction rate . It interacts with the reactants, forming temporary complexes that allow the reaction to proceed more easily. After the reaction, it is released unchanged, ready to participate in subsequent reactions .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the reaction it is catalyzing. For instance, it has been used in the preparation of inorganic nanoparticles in oil-in-water microemulsions . In this context, it affects the pathways leading to nanoparticle formation.

Result of Action

The result of this compound’s action is the facilitation of chemical reactions, leading to the efficient production of desired products . For example, in the synthesis of inorganic nanoparticles, it enables the formation of nanoparticles with desired properties .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known to have good stability and is not sensitive to oxygen and moisture . It can act as a catalyst in some organic synthesis reactions . It can also form stable complexes in solvents .

Molecular Mechanism

It is known to form stable complexes in solvents , which suggests that it may interact with biomolecules in a similar manner.

Temporal Effects in Laboratory Settings

It is known to be a stable compound that is not easily affected by air, moisture, and light .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Cerium(III) 2-ethylhexanoate can be achieved through a simple reaction between cerium oxide and 2-ethylhexanoic acid in the presence of a solvent.", "Starting Materials": [ "Cerium oxide (CeO2)", "2-ethylhexanoic acid", "Solvent (e.g. toluene, hexane)" ], "Reaction": [ "Dissolve cerium oxide in the solvent to form a cerium oxide suspension.", "Add 2-ethylhexanoic acid to the suspension and stir the mixture at room temperature for several hours.", "Heat the mixture to reflux for several hours to complete the reaction.", "Cool the mixture and filter the resulting solid product.", "Wash the solid product with a suitable solvent to remove any impurities.", "Dry the product under vacuum to obtain Cerium(III) 2-ethylhexanoate as a white powder." ] } | |

CAS-Nummer |

56797-01-4 |

Molekularformel |

C24H48CeO6 |

Molekulargewicht |

572.7 g/mol |

IUPAC-Name |

cerium;2-ethylhexanoic acid |

InChI |

InChI=1S/3C8H16O2.Ce/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10); |

InChI-Schlüssel |

FXNONNRUNQPNLF-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ce+3] |

Kanonische SMILES |

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Ce] |

Physikalische Beschreibung |

Other Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.